molecular formula C16H12O6 B1239750 5,7,2'-Trihydroxy-6-methoxyflavone CAS No. 86926-51-4

5,7,2'-Trihydroxy-6-methoxyflavone

Cat. No. B1239750
CAS RN: 86926-51-4
M. Wt: 300.26 g/mol
InChI Key: VHNWVABJHPRFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2'-trihydroxy-6-methoxyflavone is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 2' and a methoxy group at position 6. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It derives from a flavone.
belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from flavone.

Scientific Research Applications

Antioxidant Properties

5,7,2'-Trihydroxy-6-methoxyflavone exhibits significant antioxidant properties. It was isolated from Gnetum macrostachyum and showed radical scavenging activity against DPPH, indicating its potential as a natural antioxidant (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).

Phytochemical Research

Phytochemical studies on Andrographis alata revealed the presence of acylated 5,7,2',6'-oxygenated flavone glycosides, including compounds similar to 5,7,2'-Trihydroxy-6-methoxyflavone, highlighting the compound's relevance in plant biochemistry and phytochemistry (Das et al., 2006).

Chemical Synthesis and Structural Analysis

Research on the selective O-alkylation and dealkylation of flavonoids has led to the synthesis and structural clarification of flavones closely related to 5,7,2'-Trihydroxy-6-methoxyflavone. This study provides insights into the chemical properties and potential modifications of such compounds (Tominaga & Horie, 1993).

Cytotoxic Activities

A study on Trichosanthes kirilowii identified isoetin 5'-methyl ether (5,7,2',4'-tetrahydroxy-5'-methoxyflavone) and demonstrated its cytotoxicity against various human cancer cell lines. This research suggests the potential of similar compounds, like 5,7,2'-Trihydroxy-6-methoxyflavone, in cancer research (Rahman & Moon, 2007).

Allelopathic Potential

Isoflavanones from Desmodium uncinatum, structurally related to 5,7,2'-Trihydroxy-6-methoxyflavone, have been studied for their allelopathic properties. These compounds could provide insights into the ecological interactions and potential agricultural applications of 5,7,2'-Trihydroxy-6-methoxyflavone (Tsanuo et al., 2003).

properties

CAS RN

86926-51-4

Product Name

5,7,2'-Trihydroxy-6-methoxyflavone

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-6-methoxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-4-2-3-5-9(8)17/h2-7,17,19-20H,1H3

InChI Key

VHNWVABJHPRFGC-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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